molecular formula C6H13F3N2 B2744935 (4-Amino-1,1,1-trifluorobutan-2-yl)dimethylamine CAS No. 1157130-39-6

(4-Amino-1,1,1-trifluorobutan-2-yl)dimethylamine

Cat. No.: B2744935
CAS No.: 1157130-39-6
M. Wt: 170.179
InChI Key: XBKVYCMJGUOEBK-UHFFFAOYSA-N
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Description

(4-Amino-1,1,1-trifluorobutan-2-yl)dimethylamine is a chemical compound with the molecular formula C6H13F3N2 and a molecular weight of 170.18 g/mol . It is characterized by the presence of an amino group, a trifluoromethyl group, and a dimethylamine group attached to a butane backbone. This compound is used in various scientific research applications due to its unique chemical properties.

Scientific Research Applications

(4-Amino-1,1,1-trifluorobutan-2-yl)dimethylamine is utilized in several scientific research fields, including:

Safety and Hazards

The compound is classified as dangerous with the signal word “Danger”. It has hazard statements H226, H314, and H335, indicating that it is flammable, causes severe skin burns and eye damage, and may cause respiratory irritation . The safety data sheet (MSDS) provides more detailed safety information .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Amino-1,1,1-trifluorobutan-2-yl)dimethylamine typically involves the reaction of 4,4,4-trifluoro-1-butanone with dimethylamine in the presence of a reducing agent. The reaction conditions often include a solvent such as ethanol or methanol and a temperature range of 0-25°C . The reaction proceeds through the formation of an intermediate imine, which is subsequently reduced to yield the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as distillation or recrystallization are employed to obtain high-purity this compound .

Chemical Reactions Analysis

Types of Reactions

(4-Amino-1,1,1-trifluorobutan-2-yl)dimethylamine undergoes various types of chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: The compound can be reduced to form secondary amines.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide or potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as sodium azide or thiols .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the amino group can yield nitroso or nitro compounds, while nucleophilic substitution can result in the formation of various substituted derivatives .

Mechanism of Action

The mechanism of action of (4-Amino-1,1,1-trifluorobutan-2-yl)dimethylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The amino and dimethylamine groups can form hydrogen bonds and electrostatic interactions with target molecules, modulating their activity and function .

Comparison with Similar Compounds

Similar Compounds

  • (4-Amino-1,1,1-trifluorobutan-2-yl)(ethyl)methylamine
  • (4-Amino-1,1,1-trifluorobutan-2-yl)ethylamine
  • (4-Amino-1,1,1-trifluorobutan-2-yl)methylamine

Uniqueness

(4-Amino-1,1,1-trifluorobutan-2-yl)dimethylamine is unique due to the presence of both a trifluoromethyl group and a dimethylamine group, which confer distinct chemical and biological properties. The trifluoromethyl group enhances the compound’s stability and lipophilicity, while the dimethylamine group increases its reactivity and potential for forming hydrogen bonds .

Properties

IUPAC Name

4,4,4-trifluoro-3-N,3-N-dimethylbutane-1,3-diamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13F3N2/c1-11(2)5(3-4-10)6(7,8)9/h5H,3-4,10H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBKVYCMJGUOEBK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(CCN)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13F3N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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